molecular formula C12H18O5 B8194919 1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate CAS No. 1026551-14-3

1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate

Cat. No.: B8194919
CAS No.: 1026551-14-3
M. Wt: 242.27 g/mol
InChI Key: IPDYIFGHKYLTOM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate involves the reaction of dipropylene glycol with acryloyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The product is often stabilized with inhibitors like MEHQ to prevent premature polymerization during storage and handling .

Chemical Reactions Analysis

Types of Reactions

1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate undergoes various chemical reactions, including:

    Polymerization: This compound can undergo free radical polymerization to form cross-linked polymers.

    Addition Reactions: It can participate in Michael addition reactions with nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Addition Reactions: Nucleophiles like amines or thiols are used under mild conditions.

    Hydrolysis: Acidic or basic catalysts are employed, with water as the solvent.

Major Products Formed

    Polymerization: Cross-linked polymers with applications in coatings and adhesives.

    Addition Reactions: Adducts with various functional groups.

    Hydrolysis: Acrylic acid and dipropylene glycol.

Scientific Research Applications

1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate primarily involves its ability to undergo polymerization. The acrylate groups can form cross-linked networks through free radical polymerization, leading to the formation of durable and flexible materials. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.

Comparison with Similar Compounds

Similar Compounds

    Ethylene glycol diacrylate: Similar in structure but with ethylene glycol instead of dipropylene glycol.

    Triethylene glycol diacrylate: Contains three ethylene glycol units.

    Butylene glycol diacrylate: Uses butylene glycol as the diol component.

Uniqueness

1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate is unique due to its specific combination of dipropylene glycol and acrylate groups, which provides a balance of flexibility and reactivity. This makes it particularly suitable for applications requiring durable and flexible polymers .

Properties

IUPAC Name

2-(2-prop-2-enoyloxypropoxy)propyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-5-11(13)16-7-9(3)15-8-10(4)17-12(14)6-2/h5-6,9-10H,1-2,7-8H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDYIFGHKYLTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C)COC(=O)C=C)OC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026551-14-3
Record name 2-(2-Hydroxypropoxy)propan-1-ol diacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026551143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2'-OXYDIPROPANOL DIACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZR8P7C2BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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